molecular formula C18H19F3N4O2 B2780382 3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 2379977-82-7

3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2780382
CAS No.: 2379977-82-7
M. Wt: 380.371
InChI Key: NQVYLARIPQPPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final coupling reaction to form the carboxamide linkage is often carried out under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of 3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

    N-(3-Trifluoromethylphenyl)piperidine: Explored for its potential therapeutic applications.

    Pyrimidin-2-yloxymethyl derivatives: Investigated for their biological activities.

Uniqueness

3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to the combination of its trifluoromethyl group, pyrimidine ring, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-(pyrimidin-2-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-5-1-6-15(10-14)24-17(26)25-9-2-4-13(11-25)12-27-16-22-7-3-8-23-16/h1,3,5-8,10,13H,2,4,9,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVYLARIPQPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.